molecular formula C19H19N3O3 B11384640 N-(4-phenyl-1,2,5-oxadiazol-3-yl)-2-[4-(propan-2-yl)phenoxy]acetamide

N-(4-phenyl-1,2,5-oxadiazol-3-yl)-2-[4-(propan-2-yl)phenoxy]acetamide

Cat. No.: B11384640
M. Wt: 337.4 g/mol
InChI Key: FCXLREBMCGBXQS-UHFFFAOYSA-N
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Description

N-(4-phenyl-1,2,5-oxadiazol-3-yl)-2-[4-(propan-2-yl)phenoxy]acetamide is a synthetic organic compound that belongs to the class of oxadiazole derivatives. These compounds are known for their diverse biological activities and have been studied for various applications in medicinal chemistry, agriculture, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-phenyl-1,2,5-oxadiazol-3-yl)-2-[4-(propan-2-yl)phenoxy]acetamide typically involves the following steps:

    Formation of the Oxadiazole Ring: This can be achieved through the cyclization of appropriate precursors such as hydrazides and carboxylic acids under acidic or basic conditions.

    Substitution Reactions: The phenyl and phenoxy groups can be introduced through nucleophilic substitution reactions using suitable halogenated precursors.

    Amidation: The final step involves the formation of the acetamide group through the reaction of the oxadiazole derivative with an appropriate amine under mild conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-phenyl-1,2,5-oxadiazol-3-yl)-2-[4-(propan-2-yl)phenoxy]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced forms.

    Substitution: The phenyl and phenoxy groups can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Halogenated precursors and nucleophiles such as amines or alcohols are commonly used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical studies.

    Medicine: Investigation as a potential therapeutic agent for various diseases.

    Industry: Use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(4-phenyl-1,2,5-oxadiazol-3-yl)-2-[4-(propan-2-yl)phenoxy]acetamide would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be specific to the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-phenyl-1,2,5-oxadiazol-3-yl)-2-[4-(methyl)phenoxy]acetamide
  • N-(4-phenyl-1,2,5-oxadiazol-3-yl)-2-[4-(ethyl)phenoxy]acetamide

Uniqueness

N-(4-phenyl-1,2,5-oxadiazol-3-yl)-2-[4-(propan-2-yl)phenoxy]acetamide is unique due to the presence of the isopropyl group on the phenoxy ring, which may confer distinct steric and electronic properties, influencing its reactivity and interactions with biological targets.

Properties

Molecular Formula

C19H19N3O3

Molecular Weight

337.4 g/mol

IUPAC Name

N-(4-phenyl-1,2,5-oxadiazol-3-yl)-2-(4-propan-2-ylphenoxy)acetamide

InChI

InChI=1S/C19H19N3O3/c1-13(2)14-8-10-16(11-9-14)24-12-17(23)20-19-18(21-25-22-19)15-6-4-3-5-7-15/h3-11,13H,12H2,1-2H3,(H,20,22,23)

InChI Key

FCXLREBMCGBXQS-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)OCC(=O)NC2=NON=C2C3=CC=CC=C3

Origin of Product

United States

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